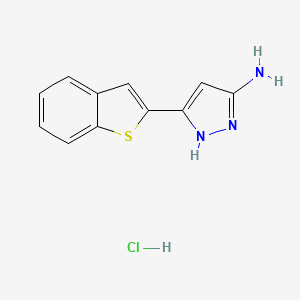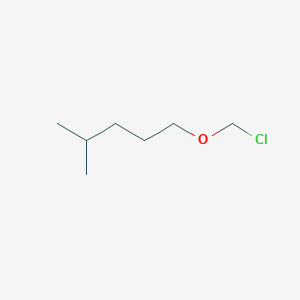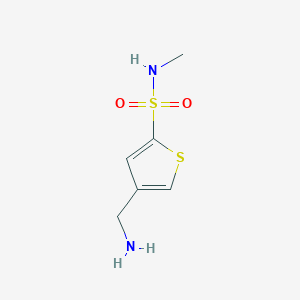![molecular formula C19H31N3O2Si B13706038 1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine](/img/structure/B13706038.png)
1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine . This compound is a derivative of piperidine, featuring a trimethylsilyl group and a pyrazole ring. It is primarily used in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine typically involves the following steps:
Formation of the pyrazole ring: This is achieved by reacting hydrazine with a suitable diketone.
Introduction of the trimethylsilyl group: The pyrazole ring is then reacted with trimethylsilylacetylene under basic conditions to introduce the trimethylsilyl group.
Coupling with piperidine: The resulting compound is then coupled with piperidine using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Protection of the piperidine nitrogen: Finally, the piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine involves its interaction with specific molecular targets. The trimethylsilyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperazine
- 1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]morpholine
- 1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]pyrrolidine
Uniqueness
1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the trimethylsilyl group and the pyrazole ring allows for versatile chemical modifications and applications in various fields of research.
Propriétés
Formule moléculaire |
C19H31N3O2Si |
|---|---|
Poids moléculaire |
361.6 g/mol |
Nom IUPAC |
tert-butyl 4-[[4-(2-trimethylsilylethynyl)pyrazol-1-yl]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H31N3O2Si/c1-19(2,3)24-18(23)21-10-7-16(8-11-21)14-22-15-17(13-20-22)9-12-25(4,5)6/h13,15-16H,7-8,10-11,14H2,1-6H3 |
Clé InChI |
BUTSGMNYYRGPOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=C(C=N2)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





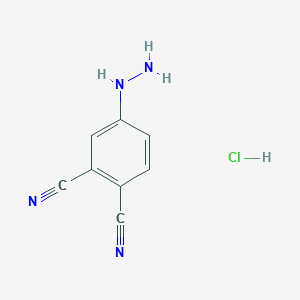
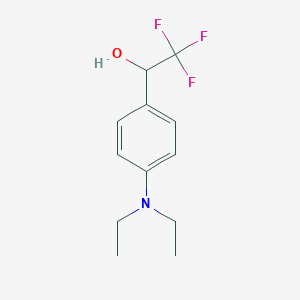
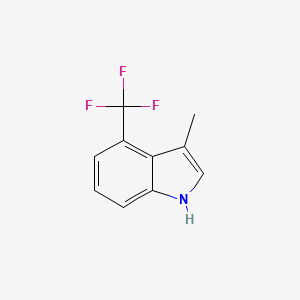

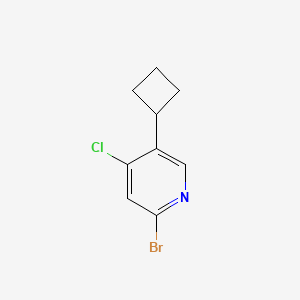
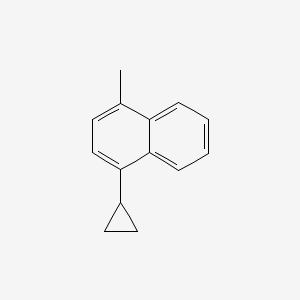
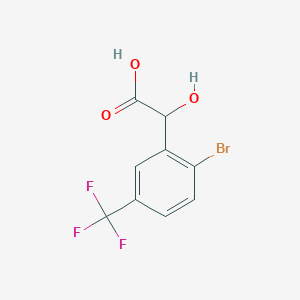
![2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol](/img/structure/B13706022.png)
